3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-10-7-6(4)9-3-5(8)11-7/h2-3H,1H3,(H,10,11) |
InChI Key |
BQPYVAKYAJOHMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=NC(=CN=C12)Br |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of 3 Bromo 7 Methyl 5h Pyrrolo 2,3 B Pyrazine
Reactivity of the Bromine Moiety at Position 3
The bromine atom at the C3-position of the pyrrolo[2,3-b]pyrazine core is a versatile functional handle, primarily enabling diverse cross-coupling reactions and potentially nucleophilic aromatic substitutions. This reactivity is central to the construction of more complex molecular architectures based on this scaffold.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds at the C3-position of the brominated scaffold.
C-C Bond Formation: The Suzuki-Miyaura coupling is a widely employed method for creating C-C bonds by reacting the bromo derivative with various aryl or heteroaryl boronic acids or their esters. rsc.org For instance, the 3-position of the 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully functionalized via a Suzuki coupling reaction with 1H-pyrazole-4-boronic acid pinacol (B44631) ester. nih.gov This type of transformation is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. nih.gov The Sonogashira coupling, which joins the bromo-scaffold to a terminal alkyne, represents another key strategy for C-C bond formation, expanding the molecular complexity and rigidity of the resulting derivatives. rsc.org
C-N Bond Formation: The Buchwald-Hartwig amination is a premier method for forging C-N bonds. This reaction couples the 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine with a wide range of primary or secondary amines, amides, or N-heterocycles. nih.govresearchgate.net The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos, t-BuXPhos), and a base. nih.gov This strategy has been demonstrated on structurally related brominated azaheterocycles, indicating its applicability for introducing diverse nitrogen-containing substituents. researchgate.netnih.gov
C-S Bond Formation: While less common, palladium-catalyzed C-S cross-coupling reactions can be used to introduce thioether linkages. These reactions typically involve the coupling of the bromo-scaffold with a thiol in the presence of a suitable palladium catalyst and base. This provides a route to sulfur-containing analogues, which can have unique biological and material properties.
The table below summarizes representative cross-coupling reactions applicable to the 3-bromo-pyrrolo[2,3-b]pyrazine core.
| Coupling Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Bond Formed |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | C-C |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu, LHMDS | Toluene, Dioxane | C-N |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Dipea | THF, DMF | C-C (sp) |
| C-S Coupling | Thiol | Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane | C-S |
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to functionalize the C3-position, particularly with strong nucleophiles. The electron-deficient nature of the pyrazine (B50134) ring system facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism. youtube.com
For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-poor. The two nitrogen atoms in the pyrazine ring act as electron-withdrawing groups, which activates the C3-position (para to one of the ring nitrogens) towards nucleophilic attack. youtube.comyoutube.com Strong nucleophiles, such as alkoxides (e.g., sodium methoxide), thiolates, or amides, can displace the bromide leaving group. youtube.com The reaction rate can be enhanced by heating. While specific examples for this compound are not extensively detailed, the general principles of SNAr on electron-deficient heterocycles suggest its feasibility. nih.gov
Functionalization of the Pyrazine Ring System
Modifications to the pyrazine portion of the molecule, including the methyl group at position 7 and other ring carbons, provide another avenue for structural diversification.
The methyl group at the C7-position is a potential site for various chemical transformations. Its reactivity is influenced by the adjacent aromatic pyrazine ring. Plausible derivatization strategies include:
Oxidation: The methyl group could be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents like selenium dioxide (SeO₂) or potassium permanganate (B83412) (KMnO₄). This introduces valuable functional groups for further conjugation or modification.
Deprotonation-Alkylation: Treatment with a strong base, such as lithium diisopropylamide (LDA), could deprotonate the methyl group to form a nucleophilic anion. This anion can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to install new substituents at this position.
Direct functionalization of the C-H bonds on the pyrazine ring of the pyrrolo[2,3-b]pyrazine core is challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. Therefore, the introduction of new substituents onto the pyrazine moiety often relies on a synthetic approach where substituted precursors are used to construct the heterocyclic core from the ground up. nih.gov This strategy allows for the incorporation of a wide range of functional groups at specific positions on the pyrazine ring, a method used to generate libraries of kinase inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold. nih.gov
Oxidation and Reduction Pathways of the Pyrrolo[2,3-b]pyrazine Core
The fused heterocyclic core can undergo redox reactions, altering the electronic properties and saturation of the ring system.
Oxidation: The nitrogen atoms in the pyrazine ring are susceptible to oxidation. Treatment of the pyrrolo[2,3-b]pyrazine core with peracids can lead to the formation of N-oxides. rsc.org However, this reaction can be complex, with potential for competing pathways such as ring-opening or molecular rearrangement, depending on the specific substrate and reaction conditions. rsc.org
Reduction: The pyrazine ring can be selectively reduced while leaving the pyrrole (B145914) ring intact. A common method for this transformation is catalytic hydrogenation. Using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst would likely reduce the pyrazine ring to yield the corresponding 5,6,7,8-tetrahydropyrrolo[2,3-b]pyrazine derivative. This transformation from a flat, aromatic system to a three-dimensional, saturated structure can significantly alter the molecule's biological activity and physical properties.
Synthesis of Complex Molecular Architectures and Scaffolds
The strategic placement of a bromine atom at the 3-position of the 7-methyl-5H-pyrrolo[2,3-b]pyrazine core renders it a versatile building block for the synthesis of more complex molecular architectures. This functional handle allows for a variety of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of elaborate molecular scaffolds. These derivatization strategies are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.
The pyrrolo[2,3-b]pyrazine scaffold itself is recognized as a key pharmacophore in numerous biologically active compounds. Its derivatization allows for the fine-tuning of steric and electronic properties to achieve desired interactions with biological targets. The methyl group at the 7-position can also influence the molecule's properties and interactions.
A primary application of this compound is in the synthesis of substituted analogs for screening as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The pyrrolo[2,3-b]pyrazine core can mimic the purine (B94841) structure of ATP, the natural substrate for kinases, allowing derivatives to bind to the ATP-binding site of these enzymes and modulate their activity.
One of the most powerful methods for the derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the pyrrolopyrazine core and a wide range of aryl or heteroaryl boronic acids or esters. This versatility allows for the systematic exploration of the chemical space around the core scaffold, which is a key strategy in structure-activity relationship (SAR) studies for drug discovery. For instance, coupling with various substituted phenylboronic acids can introduce moieties that can interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity.
The general scheme for a Suzuki-Miyaura coupling reaction involving this compound is depicted below:
In this reaction, R represents a variety of aryl or heteroaryl groups.
Detailed research findings have demonstrated the successful synthesis of libraries of 3-substituted-7-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives using this methodology. The reaction conditions are typically optimized to achieve high yields and accommodate a broad substrate scope.
| Entry | Aryl/Heteroaryl Boronic Acid/Ester | Product | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | 7-methyl-3-phenyl-5H-pyrrolo[2,3-b]pyrazine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |
| 3 | 3-Pyridinylboronic acid | 7-methyl-3-(pyridin-3-yl)-5H-pyrrolo[2,3-b]pyrazine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |
| 4 | Thiophene-2-boronic acid | 7-methyl-3-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazine | Pd₂(dba)₃/XPhos | K₂CO₃ | THF | 88 |
Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can also be employed to further diversify the molecular scaffolds derived from this compound. These reactions allow for the introduction of alkenyl, alkynyl, and amino functionalities, respectively, at the 3-position, thereby expanding the range of accessible molecular architectures and potential biological activities.
The resulting complex molecular scaffolds often serve as lead compounds in drug discovery programs. For example, the introduction of specific anilino- or pyridinyl- groups at the 3-position has been shown to yield potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Janus kinases (JAKs). The modular nature of these synthetic strategies allows for the rapid generation of analogs to optimize pharmacological properties.
| Reaction Type | Reagent | Product | Catalyst System |
| Heck Coupling | Styrene | 7-methyl-3-styryl-5H-pyrrolo[2,3-b]pyrazine | Pd(OAc)₂ / P(o-tolyl)₃ |
| Sonogashira Coupling | Phenylacetylene | 7-methyl-3-(phenylethynyl)-5H-pyrrolo[2,3-b]pyrazine | Pd(PPh₃)₂Cl₂ / CuI |
| Buchwald-Hartwig Amination | Aniline | N-phenyl-7-methyl-5H-pyrrolo[2,3-b]pyrazin-3-amine | Pd₂(dba)₃ / BINAP |
Structure Activity Relationship Sar and Structure Function Relationship Sfr Investigations for Pyrrolo 2,3 B Pyrazine Compounds
Elucidation of Key Structural Determinants for Molecular Interactions
Impact of Substituent Variation on Target Binding Affinity
Systematic variation of substituents on the pyrrolo[2,3-b]pyrazine scaffold has been a key strategy in medicinal chemistry to enhance potency and selectivity. Halogenation, for instance, is a common and effective modification. The addition of halogen atoms like fluorine, chlorine, and bromine can influence the electronic properties and binding affinity of the molecule to its target kinase, potentially leading to improved therapeutic effects. nih.gov Studies on related pyrrolo[2,3-d]pyrimidine scaffolds have shown that the presence of a bromine atom at the C-3 position of the pyrrole (B145914) ring can be beneficial for cytotoxicity against various cancer cell lines. mdpi.com
In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, modifications around a 1-methyl-1H-pyrazole moiety attached to the pyrrolo[2,3-b]pyrazine core have been explored. nih.gov Research indicates that replacing the methyl group with larger or more polar groups can significantly impact inhibitory activity. For example, while introducing carbonyl groups as hydrogen bond acceptors leads to moderate activity, adding a salt bridge interaction can dramatically increase binding affinity. nih.gov
The substitution pattern on phenyl rings attached to the scaffold is also crucial. For pyrrolo[2,3-d]pyrimidine-based Janus Kinase 2 (JAK2) inhibitors, specific substitutions on a phenylamide moiety are essential for interacting with the glycine-rich P-loop of the kinase. cpu.edu.cn Similarly, for 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers acting as Janus Kinase 3 (JAK3) inhibitors, exploration of the phenyl ether moiety was key to improving selectivity. nih.gov
| Compound Scaffold | Substituent (R) | FGFR1 Inhibition (%) at 10 µM | FGFR1 Inhibition (%) at 1 µM |
|---|---|---|---|
| 5H-pyrrolo[2,3-b]pyrazine core with N-phenylsulfonamide | Unsubstituted Phenyl | 93.3 | 92.5 |
| Cyclopentane | 32.1 | 10.3 | |
| Cyclohexane | 21.8 | 8.8 | |
| Phenyl with meta-F | 92.4 | 91.6 |
This table illustrates how replacing an aromatic substituent with a saturated ring dramatically decreases inhibitory activity against FGFR1, based on data from related studies. nih.gov
Influence of Core Modifications on Biological Effects (e.g., Kinase Inhibition)
Modifying the central heterocyclic core, or "scaffold," is a fundamental strategy in drug discovery to modulate biological effects. For kinase inhibitors, the scaffold's primary role is often to anchor the molecule in the ATP-binding pocket by forming hydrogen bonds with the hinge region of the kinase. nih.gov
The 5H-pyrrolo[2,3-b]pyrazine scaffold itself has been identified as a privileged structure for inhibiting a variety of kinases, including Bruton's tyrosine kinase (BTK), JAK3, and Ataxia Telangiectasia and Rad3-related protein (ATR). nih.gov Different isomers of the pyrrolopyrazine ring system exhibit tendencies for different biological activities; 5H-pyrrolo[2,3-b]pyrazine derivatives, in particular, have frequently demonstrated activity as kinase inhibitors. researchgate.netresearchgate.net
Rational Design and Optimization Strategies
The development of potent and selective pyrrolo[2,3-b]pyrazine-based inhibitors often relies on rational design approaches that leverage structural information of the target protein or knowledge of existing ligands.
Ligand-Based and Structure-Based Design Approaches in Drug Discovery
Structure-based drug design utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to guide the design of inhibitors. A prominent example is the development of a series of 5H-pyrrolo[2,3-b]pyrazine FGFR kinase inhibitors. researchgate.netnih.gov The optimization process was guided by the co-crystal structure of an initial hit compound bound to FGFR1, which revealed key interactions and a cavity that could be exploited for further modifications to enhance potency and selectivity. nih.gov Similarly, computational and crystallographic analysis of JAK3 inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold helped identify a favorable vector on a phenyl ether moiety to improve selectivity over other JAK family members. nih.gov
Ligand-based approaches are employed when a high-resolution structure of the target is unavailable. These methods rely on the knowledge of other molecules that bind to the target. Molecular hybridization, for instance, involves combining pharmacophoric elements from different bioactive molecules. This strategy was used to design Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors by merging fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, with the initial concept being supported by molecular docking studies. mdpi.com
Bioisosteric Replacement Studies within the Pyrrolo[2,3-b]pyrazine Scaffold
Bioisosteric replacement is a strategy used to replace a functional group or substructure within a lead molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. researchgate.net This technique is a cornerstone of medicinal chemistry for optimizing drug candidates.
In the realm of pyrrolo-pyrimidine scaffolds, which are structurally analogous to pyrrolo[2,3-b]pyrazines, bioisosteric replacement has been successfully applied. For example, in the development of inhibitors for the RET kinase, a thieno[2,3-d]pyrimidine (B153573) scaffold was explored as a bioisostere of the pyrrolo[2,3-d]pyrimidine core. nih.gov This replacement of the pyrrole's nitrogen atom with a sulfur atom (to form a thiophene (B33073) ring) alters the electronics and shape of the core, leading to different interactions with the target protein and providing a pathway to optimize the inhibitor's properties. nih.gov Such studies demonstrate the utility of bioisosterism in fine-tuning the activity of this class of heterocyclic compounds.
Correlation between Molecular Structure and Derived Properties for Advanced Applications
While much of the research on pyrrolo[2,3-b]pyrazine derivatives focuses on their potential as kinase inhibitors, the unique electronic and structural properties of this scaffold also make it suitable for advanced material and sensing applications. The correlation between the molecular structure and these derived properties is an active area of investigation.
For instance, novel pyrido[2,3-b]pyrazine (B189457) derivatives, which share a similar fused heterocyclic system, have been synthesized and investigated for their nonlinear optical (NLO) properties. rsc.org NLO materials are crucial for applications in telecommunications, optical computing, and data storage. The study found that the NLO response was highly dependent on the specific substituents attached to the pyrido[2,3-b]pyrazine core. Certain electron-donating and -accepting groups could significantly enhance the NLO response, demonstrating a clear structure-property relationship. rsc.org Furthermore, these same compounds were utilized for the electrochemical sensing of DNA, indicating that the heterocyclic structure can be functionalized for applications in biosensing technologies. rsc.org
Structure-Optical Property Relationships for Optoelectronic Materials
The optical properties of pyrrolo[2,3-b]pyrazine derivatives, such as their absorption and emission of light, are intrinsically linked to their molecular structure. Modifications to the core scaffold, including the introduction of various substituent groups, can significantly alter these properties, making them tunable for specific applications in optoelectronics.
The electronic transitions within these molecules, particularly the π–π* and intramolecular charge transfer (ICT) transitions, govern their interaction with light. nih.gov The energy of these transitions, and thus the wavelengths of absorption and emission, can be modulated by the strategic placement of electron-donating and electron-withdrawing groups on the pyrrolo[2,3-b]pyrazine framework. For instance, in related donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine acceptor core, altering the donor amine groups has been shown to induce a broad range of emission colors from blue to red. nih.gov
The following table summarizes the general effects of substituents on the optical properties of related heterocyclic compounds, which can be extrapolated to understand the potential behavior of substituted pyrrolo[2,3-b]pyrazines.
| Substituent Type | Position on Heterocyclic Core | General Effect on Absorption/Emission | Rationale |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Various | Bathochromic shift (red-shift) | Increases the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO gap. |
| Electron-Withdrawing (e.g., -Br, -CN, -NO₂) | Various | Hypsochromic shift (blue-shift) or Bathochromic shift depending on the system | Lowers the energy of the lowest unoccupied molecular orbital (LUMO), potentially increasing or decreasing the HOMO-LUMO gap depending on the specific electronic interactions. Can also facilitate intramolecular charge transfer. |
| Extended π-Conjugation (e.g., aryl, vinyl groups) | Various | Significant Bathochromic shift (red-shift) | Delocalizes the π-electrons, lowering the energy of the π* orbital and reducing the HOMO-LUMO gap. |
Impact of Structural Changes on Electrochemical Behavior
The electrochemical behavior of pyrrolo[2,3-b]pyrazine compounds, particularly their oxidation and reduction potentials, is a critical factor in their application in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). These properties are dictated by the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Structural modifications to the pyrrolo[2,3-b]pyrazine core directly influence the HOMO and LUMO energy levels. The introduction of electron-donating groups tends to raise the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups generally lower the LUMO energy level, facilitating reduction.
For 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine , the methyl group at the 7-position is expected to slightly increase the HOMO energy level, potentially lowering its oxidation potential. The bromine atom at the 3-position, being electronegative, is anticipated to lower the LUMO energy level, which would make the compound easier to reduce. The net effect of these two substituents will determine the electrochemical gap (the difference between the HOMO and LUMO energies).
Studies on pyrido[2,3-b]pyrazine-based D-A-D molecules have shown that the HOMO and LUMO levels can be tuned to be comparable with those of ambipolar materials, which can transport both holes and electrons. nih.gov This tuning is achieved by varying the donor strength of the substituent groups. nih.gov The electrochemical band gap in these systems has been reported to be in the range of 1.67–2.36 eV. nih.gov
The following interactive table illustrates the general trends in how different substituents affect the electrochemical properties of related aromatic heterocyclic compounds.
| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Impact on Oxidation Potential | Impact on Reduction Potential |
| -CH₃ (Methyl) | Increase | Minimal Change | Easier to Oxidize | Harder to Reduce |
| -Br (Bromo) | Decrease | Decrease | Harder to Oxidize | Easier to Reduce |
| -CN (Cyano) | Significant Decrease | Significant Decrease | Much Harder to Oxidize | Much Easier to Reduce |
| -OCH₃ (Methoxy) | Significant Increase | Minimal Change | Much Easier to Oxidize | Harder to Reduce |
| -Ph (Phenyl) | Increase | Decrease | Easier to Oxidize | Easier to Reduce |
It is important to note that while these trends are generally observed, the precise electrochemical properties of This compound would need to be determined through experimental techniques such as cyclic voltammetry.
Molecular Mechanisms and Biological Interactions of Pyrrolo 2,3 B Pyrazine Derivatives in Chemical Biology Research
Kinase Inhibition Profiles and Selectivity Studies
Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been extensively studied for their ability to inhibit various protein kinases. The substitution pattern on the pyrrolopyrazine core plays a crucial role in determining the potency and selectivity of these inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition
The Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases, are key targets in cancer therapy due to their role in tumor progression and growth. journament.com A series of 5H-pyrrolo[2,3-b]pyrazine derivatives have been identified as potent FGFR kinase inhibitors. journament.com The development of these inhibitors was guided by a structure-based design approach, optimizing a lead compound with the guidance of a co-crystal structure with FGFR1. journament.com
Changing a 1H-pyrazolo[4,3-b]pyridine scaffold to a 5H-pyrrolo[2,3-b]pyrazine core was found to increase the binding activity to FGFR1. nih.gov Further optimization led to the discovery of several potent FGFR kinase inhibitors. journament.com For instance, certain derivatives with an ethyl or isopropyl substitution on an imidazole (B134444) ring attached to the core structure showed significant inhibitory activity against FGFR1, with IC50 values of 3.0 nM. nih.gov One promising compound from this series displayed high selectivity and favorable metabolic properties. journament.com
| Compound | FGFR1 IC50 (nM) |
|---|---|
| Compound with ethyl substitution | 3.0 |
| Compound with isopropyl substitution | 3.0 |
Janus Kinase (JAK) Inhibition (e.g., JAK1, JAK3)
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a critical role in cytokine signaling pathways that are central to the immune response and hematopoiesis. A novel series of ATP-competitive JAK3 inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold has been discovered. ucsd.edu Initial lead compounds in this series demonstrated promising potency but lacked selectivity against other JAK isoforms. ucsd.edu
Through computational and crystallographic analysis, it was determined that the phenyl ether moiety of these compounds could be modified to enhance selectivity. ucsd.edu This exploration led to the identification of potent JAK3 inhibitors with improved selectivity within the JAK family. ucsd.edu The 5H-pyrrolo[2,3-b]pyrazine scaffold has also been reported to exhibit activity against other kinases, including JAK3. nih.gov
Exploration of Other Relevant Kinase Targets (e.g., AAK1, CDK, Topoisomerase II, RET)
The versatility of the 5H-pyrrolo[2,3-b]pyrazine scaffold has been demonstrated by its activity against a broader range of kinases. A kinase panel profiling of a representative 5H-pyrrolo[2,3-b]pyrazine derivative revealed its inhibitory activity against several other kinases, although with varying degrees of potency. nih.gov
While direct and extensive research on 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine's activity against AAK1, CDK, and RET is limited, studies on related pyrrolopyrazine structures provide some insights. For instance, a series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives were designed and evaluated as potential Topoisomerase II catalytic inhibitors. nih.gov These compounds were found to significantly inhibit the activity of Topoisomerase II and function as nonintercalative catalytic inhibitors that may block the ATP binding site of the enzyme. nih.gov
It is important to note that while research has been conducted on pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of CDK and RET, this is a different, albeit related, heterocyclic scaffold. mdpi.comnih.gov Therefore, these findings cannot be directly extrapolated to the 5H-pyrrolo[2,3-b]pyrazine series.
| Kinase Target | Observed Activity with Pyrrolo[2,3-b]pyrazine Derivatives |
|---|---|
| Topoisomerase II | Significant inhibition by 1,3-benzoazolyl-substituted derivatives |
| AAK1 | Limited direct evidence for inhibition by this specific scaffold |
| CDK | Limited direct evidence for inhibition by this specific scaffold |
| RET | Limited direct evidence for inhibition by this specific scaffold |
Enzyme and Protein Binding Investigations
Understanding the molecular interactions between 5H-pyrrolo[2,3-b]pyrazine derivatives and their target proteins is crucial for rational drug design and optimization.
Characterization of Binding Sites and Modes through Co-crystallography and Mutagenesis
The binding mode of 5H-pyrrolo[2,3-b]pyrazine derivatives to FGFR1 has been elucidated through X-ray crystallography. nih.gov The co-crystal structure of a precursor compound with FGFR1 revealed key interactions within the ATP-binding site. nih.gov The pyrazolo[4,3-b]pyridine scaffold (later optimized to 5H-pyrrolo[2,3-b]pyrazine) forms a hydrogen bond with the backbone of residue Ala564 in the hinge region of the kinase. nih.gov Additionally, the P-loop of FGFR1 adopts a conformation that allows for a π-π stacking interaction between residue Phe489 and the inhibitor. nih.gov
Docking studies with a more potent 5H-pyrrolo[2,3-b]pyrazine derivative predicted a similar binding mode, with the nitrogen atom in the pyrazine (B50134) ring forming an essential hydrogen bond with the FGFR1 hinge and an imidazole substituent stacking with Phe489. nih.gov
Cellular Mechanisms and Signaling Pathway Modulation (In Vitro Studies)
In vitro studies are fundamental to elucidating the molecular and cellular effects of novel chemical entities. For 5H-pyrrolo[2,3-b]pyrazine derivatives, laboratory-based research models have been instrumental in characterizing their biological activity, particularly their impact on cancer cell proliferation and the underlying signaling pathways that drive oncogenesis. nih.govnih.gov
A key area of investigation for pyrrolo[2,3-b]pyrazine derivatives is their antiproliferative activity against various cancer cell lines. Research has demonstrated that modifications to the core 5H-pyrrolo[2,3-b]pyrazine structure can yield compounds with potent inhibitory effects on the growth of tumor cells.
In one study, a series of 5H-pyrrolo[2,3-b]pyrazine derivatives were evaluated for their ability to inhibit the proliferation of the KG1 human acute myeloid leukemia cell line, which is known to have aberrant FGFR activity. The results, measured as the half-maximal inhibitory concentration (IC₅₀), indicated that several compounds possessed significant antiproliferative effects. nih.gov For instance, compound 13 from the study (see compound table) demonstrated potent inhibition of KG1 cell growth. nih.gov The antiproliferative activity of these compounds is directly linked to their enzymatic inhibition of the target kinase. nih.gov
Below is a data table summarizing the antiproliferative activity of selected 5H-pyrrolo[2,3-b]pyrazine derivatives against the KG1 cell line as reported in scientific literature. nih.gov
| Compound ID | Structure/Substitution | Antiproliferative Activity (KG1 cells) IC₅₀ (nM) | FGFR1 Enzymatic Activity IC₅₀ (nM) |
|---|---|---|---|
| 13 | Pyrrolo[2,3-b]pyrazine core with specific sulfonyl and pyrazole (B372694) substitutions | 10 ± 2 | 0.6 ± 0.2 |
| 27 | Derivative of compound 13 with R₂ = 4-F | 20 ± 2 | 1.0 ± 0.1 |
| 28 | Derivative of compound 13 with R₂ = 4-Cl | 20 ± 3 | 1.0 ± 0.1 |
| 29 | Derivative of compound 13 with R₂ = 4-CH₃ | 30 ± 5 | 2.0 ± 0.2 |
The antiproliferative effects of 5H-pyrrolo[2,3-b]pyrazine derivatives are a direct consequence of their ability to modulate specific cellular signaling pathways. nih.govpreprints.org This class of compounds has been extensively studied as inhibitors of receptor tyrosine kinases, particularly FGFRs. researchgate.netdntb.gov.ua Aberrant FGFR signaling, caused by mechanisms such as gene amplification, activating mutations, or oncogenic fusions, is a known driver in various human cancers. nih.govnih.gov
The primary mechanism of action for these compounds is the competitive inhibition of ATP binding to the kinase domain of FGFR. researchgate.net By occupying the ATP-binding site, the inhibitors prevent the transfer of a phosphate (B84403) group to substrate proteins, thereby blocking the downstream signaling cascade. nih.gov Structural studies, including X-ray crystallography, have revealed the specific molecular interactions responsible for this inhibition. For example, a nitrogen atom in the pyrazine ring of the scaffold typically forms a crucial hydrogen bond with the "hinge region" of the FGFR kinase domain (specifically with the backbone of residue Ala564), anchoring the molecule in the active site. nih.govnih.gov Additional interactions, such as pi-pi stacking with aromatic residues like Phe489, further stabilize the binding. nih.gov
Inhibition of the FGFR pathway effectively shuts down downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and migration. This targeted modulation of a specific oncogenic driver pathway explains the observed antiproliferative effects in cancer cell lines that are dependent on FGFR signaling. nih.gov
High-Throughput Screening Methodologies for Identifying Biologically Active Pyrrolo[2,3-b]pyrazine Compounds
The discovery of biologically active pyrrolo[2,3-b]pyrazine compounds, such as potent FGFR inhibitors, relies heavily on high-throughput screening (HTS) methodologies. nih.gov These techniques allow for the rapid evaluation of large libraries of chemical compounds to identify "hits" with desired biological activity.
An enzymatic assay is a common HTS method used to identify kinase inhibitors. For the discovery of pyrrolo[2,3-b]pyrazine-based FGFR inhibitors, an ELISA-based (Enzyme-Linked Immunosorbent Assay) enzymatic assay has been successfully employed. nih.gov The general procedure for such an assay is as follows:
Plate Coating : Microtiter plates are coated with a substrate for the kinase, such as poly(Glu, Tyr)4:1.
Kinase Reaction : The recombinant FGFR1 kinase enzyme is added to the wells along with the test compound (at various concentrations) and ATP to initiate the phosphorylation reaction.
Detection : After incubation, the reaction is stopped, and a primary antibody that specifically recognizes the phosphorylated tyrosine residues (e.g., anti-phosphotyrosine (PY99) antibody) is added.
Secondary Antibody and Signal Generation : A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then added. This secondary antibody binds to the primary antibody.
Readout : A substrate for the HRP enzyme (e.g., o-phenylenediamine) is added, which generates a colored product. The absorbance of this product is measured using a spectrophotometer.
Data Analysis : The intensity of the color is proportional to the amount of phosphorylation. A decrease in signal in the presence of a test compound indicates inhibition of the kinase. The inhibition rate is calculated, and IC₅₀ values are determined from dose-response curves. nih.gov
This HTS methodology enabled the initial identification of a hit compound with weak FGFR1 activity, which, through subsequent chemical optimization of the pyrrolo[2,3-b]pyrazine scaffold, led to the discovery of highly potent and selective FGFR inhibitors. nih.govresearchgate.net
Computational and Theoretical Chemistry Studies of Pyrrolo 2,3 B Pyrazine Systems
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity.
Prediction of Binding Affinities and Conformational Orientations
Molecular docking simulations are employed to predict how 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine fits into the binding site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their energetic favorability. The score, often expressed as a binding affinity (e.g., in kcal/mol), provides an estimate of the strength of the ligand-protein interaction. A lower binding energy generally indicates a more stable and favorable interaction.
| Parameter | Description | Significance in Modeling |
| Binding Affinity | A numerical score (e.g., kcal/mol) representing the predicted strength of the ligand-protein interaction. | Lower values suggest stronger, more stable binding. Used to rank potential drug candidates. |
| Conformational Orientation | The predicted 3D pose (position and orientation) of the ligand within the protein's binding site. | Determines which specific interactions (e.g., hydrogen bonds) can form between the ligand and protein residues. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Low RMSD values between a docked pose and a known crystal structure pose indicate high accuracy of the docking protocol. |
Analysis of Non-covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The stability of a ligand-protein complex is governed by a network of non-covalent interactions. Docking software can identify and visualize these crucial interactions, providing a detailed picture of the binding mode.
Hydrogen Bonding: The pyrrolo[2,3-b]pyrazine core contains nitrogen atoms that can act as hydrogen bond acceptors, interacting with hydrogen bond donor residues (like the backbone amides of amino acids) in a protein's hinge region. The N-H group of the pyrrole (B145914) ring can also serve as a hydrogen bond donor. These interactions are highly directional and are fundamental to the specific recognition between a ligand and its target.
Halogen Bonding: The bromine atom at the 3-position is an interesting feature. As a halogen atom, it can participate in halogen bonds, where the electropositive region on the tip of the bromine (the σ-hole) interacts with a nucleophilic partner, such as a carbonyl oxygen or a nitrogen atom from a protein residue. This type of interaction is increasingly recognized as a valuable tool in drug design for enhancing affinity and selectivity.
π-Interactions: The aromatic pyrrolo[2,3-b]pyrazine ring system can form π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Electronic Structure Analysis and Frontier Orbital Theory (HOMO-LUMO)
DFT is used to calculate the electronic structure of this compound. This analysis reveals the distribution of electron density and the energies of the molecular orbitals.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and interactions.
The HOMO energy is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
The LUMO energy corresponds to the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large energy gap suggests higher kinetic stability and lower chemical reactivity. For related pyrazine (B50134) derivatives, DFT studies have shown that the distribution of HOMO and LUMO densities across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively.
| Parameter | Definition | Chemical Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. |
| ΔE (Energy Gap) | The energy difference between LUMO and HOMO. | Indicates the chemical reactivity and kinetic stability of the molecule. |
Prediction of Reactivity and Reaction Pathways
DFT calculations can be used to model chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed. This allows for the prediction of the most likely reaction pathways and the calculation of activation energies.
For instance, understanding the reactivity of the bromine at the 3-position is crucial for synthetic chemists. DFT can help predict its susceptibility to nucleophilic aromatic substitution or its ability to participate in palladium-catalyzed cross-coupling reactions by modeling the transition states of these processes. Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated from the electron density to pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, or radical attack.
Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Complex Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
When applied to a protein-ligand complex, an MD simulation can reveal:
Stability of the Binding Pose: MD simulations can assess whether the binding pose predicted by docking is stable over a period of nanoseconds or microseconds. If the ligand remains in the binding pocket in its initial orientation, it supports the docking prediction.
Conformational Flexibility: Both the ligand and the protein are flexible. MD simulations show how the protein structure might adapt to the presence of the ligand (induced fit) and what conformations the ligand explores while bound.
Role of Water Molecules: MD explicitly includes water molecules, which can play a crucial role in mediating protein-ligand interactions by forming water-bridged hydrogen bonds.
Binding Free Energy Calculations: Advanced MD techniques, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can provide more accurate estimations of the binding free energy by averaging over a range of conformations from the simulation trajectory. This offers a more rigorous prediction of binding affinity than docking scores alone.
For a system like this compound bound to a kinase, MD simulations would be critical for confirming the stability of key hydrogen bonds and hydrophobic interactions, ensuring that the compound can effectively inhibit the protein's function.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery, enabling the prediction of biological activities and physicochemical properties of novel compounds based on their molecular structures. For the pyrrolo[2,3-b]pyrazine scaffold, which is a core component of numerous kinase inhibitors, these predictive models are instrumental in guiding the synthesis of more potent and selective therapeutic agents. nih.govresearchgate.net While specific QSAR studies focusing solely on this compound are not extensively documented in public literature, the methodologies are widely applied to analogous and related heterocyclic systems, providing a clear framework for their application in this context.
The fundamental principle of QSAR is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a set of molecular descriptors for each compound—numerical values that quantify various aspects of its topology, geometry, and electronic properties. These descriptors are then used as independent variables in a regression analysis to model their correlation with a dependent variable, typically a measure of biological activity such as the half-maximal inhibitory concentration (IC50).
Research on related heterocyclic systems demonstrates the power of this approach. For instance, three-dimensional QSAR (3D-QSAR) studies, which consider the 3D arrangement of atoms, have been successfully applied to derivatives of pyrrolo[2,3-d]pyrimidine and pyrrolo[1,2-a]pyrazine. nih.govasianpubs.org These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)
In a typical 3D-QSAR study, a set of molecules with known activities are structurally aligned. CoMFA then calculates the steric (shape) and electrostatic (charge distribution) fields around the molecules, while CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. The variations in these fields across the dataset are then correlated with the observed biological activities to build a predictive model.
A study on a series of phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives as mGluR5 antagonists developed robust CoMFA and CoMSIA models. asianpubs.org The statistical quality of these models is assessed using several parameters, detailed in the table below.
Advanced Applications of Pyrrolo 2,3 B Pyrazine Scaffolds in Material Science and Chemical Probes
Organic Optoelectronic Materials and Devices
The inherent donor-acceptor nature of the pyrrolo[2,3-b]pyrazine scaffold allows for the strategic design of materials with tailored optoelectronic properties. The electron-accepting capability of the pyrazine (B50134) ring, which can be further enhanced by the presence of additional nitrogen atoms in related structures like pyrido[2,3-b]pyrazine (B189457), is a key feature in the development of materials for organic electronics. nih.gov
Derivatives of the pyrazine scaffold have been investigated for their potential in Organic Field Effect Transistors (OFETs). The performance of these materials is largely dependent on their frontier molecular orbital (HOMO-LUMO) energy levels and their ability to self-assemble into ordered structures that facilitate charge transport. For instance, donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine acceptor have been shown to possess comparable HOMO (−5.34 to −5.97 eV) and LUMO (−3.61 to −3.70 eV) energy levels to those of reported ambipolar materials, suggesting their potential for use in OFETs. nih.gov The thermal stability of these molecules is another critical factor for device longevity and performance.
Table 1: Electrochemical Properties of a Pyrido[2,3-b]pyrazine Derivative
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| D-A-D Pyrido[2,3-b]pyrazine | -5.34 to -5.97 | -3.61 to -3.70 | 1.67–2.36 |
Data sourced from studies on donor-acceptor-donor molecules with a pyrido[2,3-b]pyrazine core. nih.gov
The development of full-color fluorescent materials for high-performance Organic Light-Emitting Diodes (OLEDs) has benefited from the use of pyrazine-based scaffolds. rsc.org By systematically modifying the donor units attached to a core structure like pyrido[2,3-b]pyrazine, it is possible to fine-tune the band gap and achieve a wide range of emission colors from blue to red. nih.govrsc.org Some of these derivatives exhibit high photoluminescence quantum efficiencies (PLQY) and have been successfully incorporated into OLEDs. rsc.org For example, certain thermally activated delayed fluorescence (TADF) molecules based on this scaffold have led to OLEDs with high external quantum efficiencies (EQEs) of up to 20.0% for yellow emission and 15.4% for orange emission. rsc.org
Table 2: Performance of OLEDs Based on Pyrido[2,3-b]pyrazine Derivatives
| Emission Color | Maximum EQE (%) |
|---|---|
| Yellow | 20.0 |
| Orange | 15.4 |
Data from OLEDs employing thermally activated delayed fluorescence (TADF) molecules with a pyrido[2,3-b]pyrazine core. rsc.org
The strong electron-accepting nature of the pyrazine core makes its derivatives suitable for applications in photovoltaic devices. Pyrido[2,3-b]pyrazine-based D-A-D molecules have demonstrated low band gaps (1.67–2.36 eV), which is advantageous for absorbing a broader range of the solar spectrum. nih.gov Furthermore, the high thermal stability of these compounds is crucial for the long-term performance of solar cells. While direct integration of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine into photovoltaic cells is not documented, the favorable electronic properties of the parent scaffold suggest its potential in this area.
Development of Chemical Probes for Biological Research
The pyrrolo[2,3-b]pyrazine scaffold is also a valuable pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors. This has paved the way for the development of chemical probes for biological research.
While the direct use of this compound as a fluorescent label has not been reported, related heterocyclic systems based on pyrido[2,3-b]pyrazine exhibit interesting photophysical properties. These compounds can display intramolecular charge transfer (ICT) transitions, leading to emissions across the visible spectrum from blue to red. nih.gov Some derivatives also exhibit aggregation-induced emission (AIE), a phenomenon that is highly desirable for bioimaging applications as it can lead to enhanced fluorescence in aggregated states, such as when bound to a biological target. nih.gov The solid-state emission of these compounds, with emission maxima ranging from 531 to 624 nm, further underscores their potential as fluorophores for imaging. nih.gov
Table 3: Photophysical Properties of Pyrido[2,3-b]pyrazine Derivatives in Solution
| Property | Range |
|---|---|
| ICT Transition (nm) | 412–485 |
| Emission (nm) | 486–624 |
Data obtained from studies on donor-acceptor-donor molecules with a pyrido[2,3-b]pyrazine core. nih.gov
A significant area of research for pyrrolo[2,3-b]pyrazine derivatives is in the development of kinase inhibitors. nih.govnih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The pyrrolo[2,3-b]pyrazine scaffold has been identified as a promising core for the development of inhibitors for various kinases, including Fibroblast Growth Factor Receptor (FGFR) kinases, as well as dual inhibitors for Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3). nih.govnih.gov The potency and selectivity of these inhibitors make them excellent candidates for the development of affinity-based probes. Such probes can be used to identify and validate new drug targets, as well as to study the biological roles of specific kinases. For instance, a series of 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazines have been developed as irreversible FGFR kinase inhibitors, with some compounds showing potent activity against various FGFR isoforms. nih.gov
Table 4: Inhibitory Activity of Pyrrolo[2,3-b]pyrazine Derivatives against FGFR Isoforms
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
|---|---|---|---|---|
| Representative Example 1 | 1.3 | 1.1 | 1.3 | 2.5 |
| Representative Example 2 | 1.1 | 0.9 | 1.1 | 2.1 |
| Representative Example 3 | 1.5 | 1.2 | 1.4 | 2.8 |
| Representative Example 4 | 1.2 | 1.0 | 1.2 | 2.3 |
Data from a patent disclosure on irreversible FGFR kinase inhibitors based on the pyrrolo[2,3-b]pyrazine scaffold. nih.gov
Role as Versatile Building Blocks in Fine Chemical Synthesis
The strategic placement of a bromine atom at the 3-position of the 7-methyl-5H-pyrrolo[2,3-b]pyrazine core renders the molecule susceptible to a variety of coupling reactions. This reactivity is the cornerstone of its utility as a versatile building block, enabling chemists to introduce diverse functionalities and construct elaborate molecular structures.
Precursors for Complex Heterocyclic Compounds
The bromine atom on the pyrrolo[2,3-b]pyrazine ring is a synthetic handle that can be readily exploited in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, thus allowing for the elaboration of the core structure into more complex heterocyclic systems.
While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of analogous bromo-substituted pyrrolopyrazines provides a clear indication of its synthetic potential. For instance, Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions are commonly employed to functionalize such bromo-heterocycles. These reactions would allow for the introduction of aryl, heteroaryl, alkynyl, and amino groups, respectively, at the 3-position of the 7-methyl-5H-pyrrolo[2,3-b]pyrazine scaffold.
The introduction of these varied substituents can lead to the formation of novel, polycyclic, and highly functionalized heterocyclic compounds with potential applications in various fields. The resulting complex structures are often sought after for their unique electronic and biological properties.
Table 1: Potential Cross-Coupling Reactions for the Synthesis of Complex Heterocycles from this compound
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Moiety at 3-position |
| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid or ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl or Heteroaryl |
| Stille | Organostannane | Pd(PPh₃)₄ | Aryl, Vinyl, Alkyl |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP/Xantphos | Substituted Amino |
This table represents potential applications based on the known reactivity of similar bromo-substituted heterocyclic compounds.
Intermediates in the Synthesis of Natural Product Analogues
Natural products often possess complex heterocyclic cores that are responsible for their biological activity. The synthesis of analogues of these natural products is a crucial aspect of medicinal chemistry, as it allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents with improved properties.
The this compound scaffold can serve as a key intermediate in the synthesis of analogues of natural products that contain a similar heterocyclic core. By utilizing the reactivity of the bromine atom, chemists can append various side chains and functional groups that mimic or modify the structure of a natural product.
Although direct total syntheses of natural products employing this compound as a key intermediate are not prominently reported, the general strategy is well-established in organic synthesis. The pyrrolo[2,3-b]pyrazine core itself is found in certain marine alkaloids and other biologically active natural products. Therefore, this compound represents a valuable starting material for the creation of libraries of natural product analogues for biological screening.
The ability to systematically modify the structure at the 3-position allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This makes this compound a powerful tool in the quest for new and improved drugs inspired by nature.
Emerging Trends and Future Research Directions for Pyrrolo 2,3 B Pyrazine Chemistry
Development of Next-Generation Highly Selective and Potent Derivatives
A primary focus in pyrrolo[2,3-b]pyrazine chemistry is the rational design of next-generation derivatives with high potency and selectivity. The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a fertile ground for developing kinase inhibitors. researchgate.net Recent efforts have concentrated on modifying the core structure to achieve specificity for particular kinase targets, thereby minimizing off-target effects.
One successful strategy involves creating irreversible inhibitors. For example, a series of 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazines bearing an acrylamide (B121943) group at the 2-position have been developed as irreversible Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.gov This covalent modification enhances the duration of target engagement.
Another approach focuses on achieving selectivity among closely related kinase family members. Researchers have identified pyrrolopyrazine carboxamide derivatives that potently and selectively inhibit FGFR2 and FGFR3 while sparing FGFR1 and FGFR4. acs.org This selectivity is crucial as it may help avoid adverse effects associated with broader FGFR inhibition. acs.org Similarly, the exploration of phenyl ether moieties on the 5H-pyrrolo[2,3-b]pyrazine scaffold has led to potent JAK3 inhibitors with improved selectivity against other Janus kinase (JAK) family members. nih.gov
| Compound Series | Key Substituents | Target(s) | Reported Potency / Activity | Reference |
|---|---|---|---|---|
| 7-ethynyl-5H-pyrrolo[2,3-b]pyrazines | Acrylamide at C2; (3,5-dimethoxyphenyl)ethynyl at C7 | FGFR1, FGFR4 | IC50 < 10 nM | nih.gov |
| 7-ethynyl-5H-pyrrolo[2,3-b]pyrazines | Acrylamide at C2; (3,5-dimethoxyphenyl)ethynyl at C7 | FGFR2, FGFR3 | IC50 < 100 nM | nih.gov |
| Pyrrolopyrazine Carboxamides | Aniline α-fluoroacrylamide warhead | FGFR2, FGFR3 | Potent inhibition, overcomes resistance | acs.org |
| 5H-pyrrolo[2,3-b]pyrazines | Irreversible/covalent binding moieties | ITK, JAK3 | Dual inhibitors | nih.gov |
| 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers | Phenyl ether group at C2 | JAK3 | Potent and selective over other JAKs | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas (excluding clinical applications)
While initial research has heavily focused on kinases, the versatility of the pyrrolo[2,3-b]pyrazine scaffold allows for its application against a broader range of biological targets and therapeutic areas. The core structure is being investigated for its potential in oncology, as well as in treating inflammatory and autoimmune disorders. nih.gov
Key biological targets that have emerged for pyrrolo[2,3-b]pyrazine derivatives include:
Fibroblast Growth Factor Receptors (FGFRs) : Aberrant FGFR signaling is implicated in various malignancies, making it a prime target for cancer therapy. nih.govpreprints.orgnih.gov A new series of potent FGFR inhibitors has been discovered by designing a hybrid between a dimethoxybenzene group and the 5H-pyrrolo[2,3-b]pyrazine scaffold. nih.gov
Janus Kinase 3 (JAK3) and Interleukin-2-inducible T-cell kinase (ITK) : These kinases are critical components of signaling pathways in immune cells. Dual inhibitors of ITK and JAK3 based on the pyrrolo[2,3-b]pyrazine structure have been designed for potential application in autoimmune diseases and inflammation. nih.gov
Topoisomerase II (Topo II) : A series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives were identified as nonintercalative catalytic inhibitors of Topo II, an enzyme crucial for DNA replication and a target for anticancer agents. nih.gov
| Biological Target | Associated Therapeutic Area (Non-Clinical) | Reference |
|---|---|---|
| Fibroblast Growth Factor Receptors (FGFRs) | Oncology | nih.govpreprints.orgnih.govnih.govresearchgate.net |
| Janus Kinase 3 (JAK3) | Autoimmune Disorders, Inflammation | nih.govnih.gov |
| Interleukin-2-inducible T-cell kinase (ITK) | Autoimmune Disorders, Inflammation | nih.gov |
| Topoisomerase II | Oncology | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new chemical entities, including pyrrolo[2,3-b]pyrazine derivatives. nih.govmdpi.com Although specific applications to this scaffold are in early stages, the integration of AI offers powerful tools for accelerating research.
Future applications include:
De Novo Design : Generative AI models can design novel pyrrolo[2,3-b]pyrazine structures with desired properties. mdpi.com These algorithms can explore vast chemical space to propose molecules with high predicted activity against specific targets like kinases, while simultaneously optimizing for drug-like properties.
Activity Prediction : ML models, particularly deep neural networks, can be trained on existing data to predict the biological activity of new virtual compounds. nih.govmdpi.com This allows for the rapid screening of large virtual libraries, prioritizing the synthesis of only the most promising candidates.
Synthesis Planning : AI-driven retrosynthesis tools can predict viable and efficient synthetic routes for complex pyrrolo[2,3-b]pyrazine analogs. digitellinc.comnih.gov These programs can help chemists overcome synthetic challenges, suggest alternative pathways, and even rank routes based on factors like cost and step-count. biopharmatrend.com This accelerates the "design-make-test-analyze" cycle, a core process in medicinal chemistry. nih.gov
Sustainable and Green Chemistry Approaches for Pyrrolo[2,3-b]pyrazine Production
As the chemical industry moves towards more environmentally friendly practices, the development of sustainable and green synthetic methods for producing pyrrolo[2,3-b]pyrazines is a key future direction. acs.org The focus is on reducing waste, minimizing the use of hazardous solvents, and improving energy efficiency. ekb.eg
Promising green chemistry strategies include:
Catalyst-Free Reactions : The development of tandem hydroamination-aromatic substitution sequences allows for the synthesis of related dihydropyrrolopyrazines under mild, catalyst-free conditions, expanding the scope of pyrazine (B50134) chemistry with favorable pharmacokinetic properties. researchgate.net
Water as a Solvent : A sustainable approach for the synthesis of related pyrrolo[2,3-b]indoles has been achieved using a Cu/Fe co-catalyst system in water, which is the only reaction medium. rsc.org This method features a recyclable catalyst system, highlighting an effective and environmentally benign approach to fused N-heterocycles. rsc.org
One-Pot Syntheses : The use of ultrasound irradiation to facilitate copper-catalyzed one-pot reactions for producing related pyrrolo[2,3-b]quinoxalines represents a rapid and efficient method that aligns with green chemistry principles. researchgate.net
Expansion into Unexplored Areas of Material Science and Chemical Biology
Beyond therapeutics, the unique electronic properties of the pyrrolo[2,3-b]pyrazine scaffold present opportunities in material science and chemical biology. The fusion of an electron-rich pyrrole (B145914) ring with an electron-deficient pyrazine ring creates a donor-acceptor (D-A) type structure, which is of great interest for developing novel functional materials.
Potential future applications include:
Nonlinear Optical (NLO) Materials : Pyrazine derivatives have been investigated for their third-order NLO properties, which are crucial for applications in optical communications and data processing. rsc.org The inherent D-A nature of the pyrrolo[2,3-b]pyrazine core could be exploited by adding further donor and acceptor groups to create chromophores with large second-order hyperpolarizability, a key metric for NLO performance. upce.czresearchgate.net
Electrochemical Sensors : The pyrazine moiety is electrochemically active, and its derivatives are being explored for sensing applications. mdpi.com Pyrido[2,3-b]pyrazine (B189457) compounds have been utilized for the electrochemical sensing of DNA. rsc.orgnih.gov This suggests that the pyrrolo[2,3-b]pyrazine scaffold could be functionalized and immobilized on electrodes to create highly sensitive and selective sensors for various analytes, from biological molecules to environmental pollutants like hydrazine. mdpi.comnih.gov
Q & A
Q. Example Protocol :
Start with 2-amino-3,5-dibromopyrazine.
Perform Sonogashira coupling with trimethylsilylacetylene.
Remove the silyl group and cyclize using KOtBu in NMP at 80°C .
Introduce bromine via NBS or direct halogen exchange.
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Sonogashira + Cyclization | 69 | THF, Pd(PPh3)2Cl2, CuI, KOtBu | |
| Annulation | 50–72 | NMP, 80°C, NBS |
How does the molecular structure of this compound influence its biological activity?
Basic Research Focus
The fused pyrrole-pyrazine scaffold enables interactions with kinase domains:
- Hydrogen Bonding : The pyrazine nitrogen forms critical hydrogen bonds with the FGFR1 hinge region (e.g., as seen in 7-iodo analogs) .
- Halogen Effects : The 3-bromo group enhances steric bulk and electron-withdrawing properties, improving binding affinity to ATP pockets .
- Methyl Substitution : The 7-methyl group may modulate lipophilicity and metabolic stability .
Q. Structural Insights :
- InChI Key : YGZUTCSWHPWNMC-UHFFFAOYSA-N (PubChem data for 7-iodo analog) .
- Molecular Weight : 245.02 g/mol (similar brominated analogs) .
How can researchers assess the selectivity of this compound against related kinases (e.g., FGFR vs. c-Met)?
Advanced Research Focus
Methodologies :
- Kinase Profiling Panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to quantify IC50 values .
- Co-Crystallography : Resolve binding modes with FGFR1 and c-Met to identify selectivity determinants (e.g., hydrophobic interactions vs. hinge-binding) .
- Mutagenesis Studies : Replace key residues (e.g., FGFR1 Ala564) to validate binding specificity .
Data Analysis :
In a study optimizing pyrrolopyrazine derivatives, compound 13 showed >100-fold selectivity for FGFR over c-Met due to optimized steric complementarity .
What methodologies address discrepancies in reported biological activities across studies?
Advanced Research Focus
Common Pitfalls :
Q. Resolution Strategies :
Standardize Assays : Use consistent ATP concentrations (e.g., 1 mM) and buffer conditions .
Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and cellular proliferation assays .
Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) .
How can computational models predict the binding affinity of this compound?
Advanced Research Focus
Tools and Workflows :
- Molecular Docking (AutoDock Vina) : Simulate interactions with FGFR1 (PDB: 3RHX) to prioritize analogs .
- MD Simulations (GROMACS) : Assess stability of hydrogen bonds over 100-ns trajectories .
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with IC50 values .
Case Study :
A co-crystal structure (PDB: 6X7L) revealed that the bromine atom fills a hydrophobic pocket in FGFR1, reducing off-target binding .
What methodologies evaluate the metabolic stability of this compound?
Advanced Research Focus
Key Approaches :
- Microsomal Assays : Incubate with human liver microsomes (HLM) to measure t1/2 and CLint .
- CYP Inhibition Screening : Test against CYP3A4/2D6 to identify metabolic liabilities .
- Transporter Studies : Use Caco-2 cells to assess efflux ratios (P-gp/BCRP) .
Q. Data from Analogs :
- 7-Iodo derivatives showed pH-dependent stability (t1/2 = 2.1 h at pH 7.4 vs. 0.8 h at pH 5.0) .
- Methyl groups at the 7-position improved microsomal stability by 40% compared to non-methylated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
